Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound characterized by its unique structural features, including a trifluoromethyl group, a hydroxy group, and a carboxylate ester. Its molecular formula is and it has a molecular weight of approximately 226.19 g/mol. This compound is classified under organic compounds, specifically as an ester and a cyclohexane derivative. The compound is identified by its CAS number 1993265-20-5 and is utilized primarily in research and industrial applications due to its distinctive properties and reactivity .
The synthesis of methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate typically involves functionalization reactions of cyclohexane derivatives. A common synthetic route includes the lithiation of cyclohexane followed by electrophilic trapping. This method allows for the introduction of various functional groups into the cyclohexane ring .
In industrial settings, continuous flow reactors are often employed to enhance the efficiency and scalability of the lithiation reactions. These systems provide better control over reaction conditions, leading to improved yields of the desired product . The synthesis can also involve the use of specific reagents tailored to optimize the formation of the trifluoromethyl group and the ester functionality.
The molecular structure of methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate can be represented as follows:
COC(=O)C1CC(O)CC(C1)C(F)(F)F
BZRKVXHQNGELJP-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 226.19 g/mol |
CAS Number | 1993265-20-5 |
MDL Number | MFCD28579126 |
The trifluoromethyl group significantly influences the compound's chemical behavior, enhancing its reactivity and stability in various chemical environments .
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents employed .
The mechanism of action for methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances binding affinity and specificity, while the hydroxy and carboxylate groups facilitate hydrogen bonding and other interactions crucial for biological activity. This makes it a potential candidate for drug development and biochemical studies .
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate has diverse scientific uses:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3